4-(Trifluoromethyl)oxazole-2-carboxylic acid
CAS No.: 1211580-23-2
Cat. No.: VC11662498
Molecular Formula: C5H2F3NO3
Molecular Weight: 181.07 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1211580-23-2 |
---|---|
Molecular Formula | C5H2F3NO3 |
Molecular Weight | 181.07 g/mol |
IUPAC Name | 4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid |
Standard InChI | InChI=1S/C5H2F3NO3/c6-5(7,8)2-1-12-3(9-2)4(10)11/h1H,(H,10,11) |
Standard InChI Key | HGXAYWNAZDZJIM-UHFFFAOYSA-N |
SMILES | C1=C(N=C(O1)C(=O)O)C(F)(F)F |
Canonical SMILES | C1=C(N=C(O1)C(=O)O)C(F)(F)F |
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a five-membered oxazole ring, a nitrogen- and oxygen-containing heterocycle. The 4-position is substituted with a trifluoromethyl (-CF₃) group, while the 2-position bears a carboxylic acid (-COOH) functional group. This arrangement creates a polar-apolar duality, with the electron-withdrawing -CF₃ group influencing the ring’s electronic distribution and the -COOH enabling hydrogen bonding interactions.
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
IUPAC Name | 4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid |
Molecular Formula | C₅H₂F₃NO₃ |
Molecular Weight | 181.07 g/mol |
Canonical SMILES | C1=C(N=C(O1)C(=O)O)C(F)(F)F |
InChI Key | HGXAYWNAZDZJIM-UHFFFAOYSA-N |
The trifluoromethyl group contributes to the molecule’s high electronegativity (Pauling scale: 3.98 for F) and low polar surface area (72.8 Ų), enhancing membrane permeability in biological systems .
Synthesis and Manufacturing
Industrial Production Considerations
Scale-up processes face challenges in handling corrosive fluorinated intermediates. Continuous flow reactors with Hastelloy® C-276 components are often employed to mitigate these issues, enabling precise temperature control (typically 80–120°C) and reduced reaction times.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate thermal stability, with decomposition temperatures above 200°C. Its solubility profile includes:
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High solubility: Polar aprotic solvents (DMSO, DMF)
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Low solubility: Hydrocarbons (hexane, toluene) and water (<1 mg/mL at 25°C).
The calculated partition coefficient (LogP = 1.2) suggests balanced lipophilicity, favorable for drug-like molecules.
Chemical Reactivity and Functional Transformations
Carboxylic Acid Reactivity
The -COOH group undergoes typical acid-catalyzed reactions:
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Esterification: Reacts with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ to form esters.
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Amide Formation: Couples with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) .
Oxazole Ring Modifications
The electron-deficient oxazole ring participates in:
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Nucleophilic Aromatic Substitution: At the 5-position with strong nucleophiles (e.g., alkoxides, amines).
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Electrophilic Attack: Limited due to -CF₃ deactivation; possible under forcing conditions at the 2-position .
Scientific Research Applications
Medicinal Chemistry
Although direct biological data for this compound are unavailable, structural analogs show promise in:
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Enzyme Inhibition: Oxazole-carboxylic acids inhibit kinases and hydrolases through competitive binding at ATP sites .
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Aquaporin Modulation: Trisubstituted oxazoles demonstrate AQP4 inhibition (IC₅₀ = 2.1 μM in NCI-H460 cells), suggesting potential for treating pulmonary edema .
Agrochemical Development
Fluorinated oxazoles are explored as:
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Herbicides: Disrupting acetolactate synthase (ALS) in weeds.
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Fungicides: Targeting cytochrome P450 enzymes in fungal pathogens.
Biological Activity and Mechanism of Action
Putative Targets
Molecular docking studies of analogous compounds reveal affinity for:
ADME Profile
The -CF₃ group reduces oxidative metabolism, prolonging half-life (predicted t₁/₂ = 6.7 h). P-glycoprotein efflux may limit oral bioavailability .
Related Compounds and Derivatives
Table 2: Structurally Analogous Molecules
Compound | CAS Number | Key Difference |
---|---|---|
5-Methyloxazole-2-carboxylic acid | 14528-27-9 | Methyl vs. -CF₃ substitution |
4-Chloroxazole-2-carboxylic acid | 102071-86-1 | Chloro vs. -CF₃ group |
Future Research Directions
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Synthetic Methodology: Developing catalytic asymmetric routes to access enantiopure derivatives.
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Biological Screening: High-throughput assays against cancer cell lines and microbial panels.
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Materials Science: Investigating dielectric properties for flexible electronics.
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